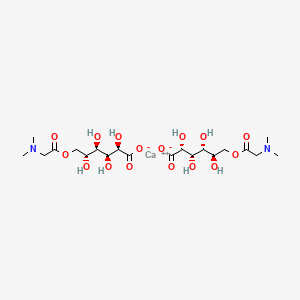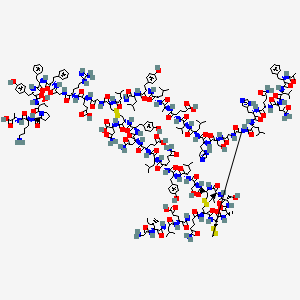
PROSTAGLANDINS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals . They were discovered in human semen in 1935 by the Swedish physiologist Ulf von Euler . Prostaglandins have been found in almost every tissue in humans and other animals . They are powerful, locally-acting vasodilators and inhibit the aggregation of blood platelets .
Synthesis Analysis
The prostaglandins are made up of unsaturated fatty acids that contain a cyclopentane (5-carbon) ring and are derived from the 20-carbon, straight-chain, polyunsaturated fatty acid precursor arachidonic acid . In response to many different stimuli, a chain of events is set in motion that results in prostaglandin formation and release .
Molecular Structure Analysis
Every prostaglandin contains 20 carbon atoms, including a 5-carbon ring . They are a subclass of eicosanoids and of the prostanoid class of fatty acid derivatives . The structural differences between prostaglandins account for their different biological activities .
Chemical Reactions Analysis
The ability of the same prostaglandin to stimulate a reaction in one tissue and inhibit the same reaction in another tissue is determined by the type of receptor to which the prostaglandin binds . They act as autocrine or paracrine factors with their target cells present in the immediate vicinity of the site of their secretion .
Physical And Chemical Properties Analysis
Prostaglandins possess a unique and intricate molecular structure that underlies their diverse physiological functions . The central five-membered ring imparts reactivity and distinct chemical properties to prostaglandins . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains .
Wirkmechanismus
Zukünftige Richtungen
Prostaglandins, particularly prostaglandin E2 and prostaglandin D2, have potential as candidates for the development of new therapeutic drugs for motor neuron diseases . Understanding the effects of prostaglandins on differentiation and neural conversion can provide contemporary evidence for future research .
Eigenschaften
CAS-Nummer |
11000-26-3 |
|---|---|
Produktname |
PROSTAGLANDINS |
Molekularformel |
C17H14NO5P |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





